Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate
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Overview
Description
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl ester, an acetamido group, and a cyanoacrylate moiety.
Preparation Methods
The synthesis of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the acetamido group: This step involves the acetylation of an amine group on the aromatic ring.
Introduction of the ethoxy group: This can be achieved through an etherification reaction.
Formation of the cyanoacrylate moiety: This step involves the reaction of a cyanoacrylate precursor with the intermediate compound formed in the previous steps.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of adhesives, coatings, and other materials due to its cyanoacrylate moiety.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate involves its interaction with specific molecular targets. The cyanoacrylate moiety can form strong bonds with nucleophilic groups in proteins and enzymes, potentially inhibiting their activity. The acetamido group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate can be compared with other similar compounds, such as:
- Benzyl (2R,3E)-2-cyano-4-[(4-acetamido-3-ethoxyphenyl)amino]but-3-enoate
- Benzyl (2S,3E)-2-cyano-4-[(4-acetamido-3-ethoxyphenyl)amino]but-3-enoate
These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which can affect their reactivity and applications.
Properties
IUPAC Name |
ethyl (E)-3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-22-15-8-13(6-7-14(15)19-11(3)20)18-10-12(9-17)16(21)23-5-2/h6-8,10,18H,4-5H2,1-3H3,(H,19,20)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFJATKWKPLWME-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)N/C=C(\C#N)/C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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